molecular formula C8H11NO2 B1627526 (4-Methoxy-5-methylpyridin-2-yl)methanol CAS No. 94452-65-0

(4-Methoxy-5-methylpyridin-2-yl)methanol

Cat. No.: B1627526
CAS No.: 94452-65-0
M. Wt: 153.18 g/mol
InChI Key: YNQJHJPRQAPKHH-UHFFFAOYSA-N
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Description

(4-Methoxy-5-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol It is characterized by a pyridine ring substituted with a methoxy group at the 4-position, a methyl group at the 5-position, and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-5-methylpyridin-2-yl)methanol typically involves the reaction of 4-methoxy-5-methylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-5-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

(4-Methoxy-5-methylpyridin-2-yl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Methoxy-5-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-5-methylpyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-methoxy-5-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-4-9-7(5-10)3-8(6)11-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQJHJPRQAPKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569377
Record name (4-Methoxy-5-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94452-65-0
Record name (4-Methoxy-5-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

47.8 g of (4-methoxy-5-methyl-2-pyridyl)methyl acetate were dissolved in 330 ml of ethanol. 165 ml of 3N sodium hyroxide solution were then added dropwise thereto at 0° and the mixture was stirred at room temperature for a further 3 hours. The ethanol was subsequently removed in vacuo, whereupon the residual aqueous solution was extracted three times with 250 ml of methylene chloride. The organic extracts were dried over sodium sulfate and evaporated in vacuo. The residue crystallizes from petroleum ether and there was obtained 4-methoxy-5-methyl-2-pyridylmethanol of melting point 101-103° .
Name
(4-methoxy-5-methyl-2-pyridyl)methyl acetate
Quantity
47.8 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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